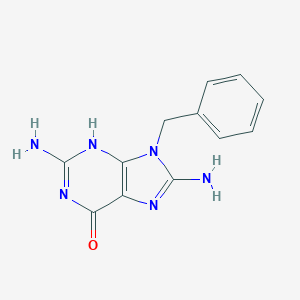

8-Amino-9-benzylguanine

Descripción

Context of Purine Metabolism and Guanine Derivatives in Biochemical Research

Purines are fundamental heterocyclic organic compounds essential for all forms of life. nih.gov Substituted purines, such as adenine and guanine, are the most prevalent nitrogen heterocycles and serve as the building blocks for the nucleic acids DNA and RNA. mdpi.com Beyond their structural role in the genetic code, purine derivatives are vital for numerous cellular functions. nih.govmdpi.com They act as primary energy carriers in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), function as components of essential coenzymes like NAD and FAD, and serve as critical second messengers in intracellular signaling pathways (e.g., cAMP and cGMP). nih.govmdpi.com

Cellular purine levels are meticulously regulated through a balance of two main processes: de novo synthesis and salvage pathways. nih.gov The de novo pathway constructs purines from simpler precursors, an energetically demanding process. mdpi.com In contrast, the salvage pathway recycles purine bases and nucleosides from the breakdown of nucleic acids, which is a more energy-efficient method. mdpi.comnovocib.com Guanine and its derivatives are central intermediates in these pathways, undergoing various enzymatic conversions to maintain cellular homeostasis. nih.govfiveable.me The study of these derivatives is crucial for understanding cellular proliferation, energy metabolism, and signaling. nih.gov

Significance of Purine Nucleoside Phosphorylase (PNP) in Biological Systems

Purine Nucleoside Phosphorylase (PNP) is a key enzyme within the purine salvage pathway. novocib.com Its primary function is to catalyze the reversible phosphorolysis of purine ribo- and deoxyribonucleosides, such as inosine and guanosine, into their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. ontosight.aiontosight.ai This action is a critical step in the degradation and recycling of purines. mdpi.comnovocib.com

The importance of PNP is profoundly highlighted by the consequences of its genetic deficiency in humans. A lack of PNP activity leads to a severe T-cell immunodeficiency, while generally leaving B-lymphocyte function unaffected. novocib.com This is because T-cells preferentially accumulate toxic levels of PNP substrates, like deoxyguanosine, which are then phosphorylated into derivatives that inhibit DNA synthesis and induce cell death (apoptosis). aacrjournals.org This T-cell specific toxicity has made PNP a significant target for therapeutic intervention. novocib.comnih.gov Researchers are developing potent PNP inhibitors as a strategy for creating selective immunosuppressive agents to treat T-cell mediated autoimmune diseases, such as rheumatoid arthritis and lupus, as well as T-cell proliferative cancers like T-cell leukemias and lymphomas. novocib.comnih.gov

Overview of 8-Amino-9-benzylguanine as a Key Research Compound

This compound (8-ABG) is a synthetic purine derivative specifically designed and synthesized as an inhibitor of human purine nucleoside phosphorylase (PNP). aacrjournals.orgnih.gov It is an analog of 8-aminoguanine, another known PNP inhibitor, but with a key structural modification: the addition of a benzyl group at the N9 position of the purine ring. aacrjournals.orgcoek.info This addition significantly enhances its inhibitory potency. aacrjournals.org

Research has established that this compound is one of the most potent base or nucleoside inhibitors of human PNP reported to date. aacrjournals.orgnih.gov It functions as a competitive inhibitor with respect to the enzyme's natural substrates, like inosine. aacrjournals.orgaacrjournals.org Its high affinity for the enzyme's active site and its stability in human blood make it a highly effective compound for research purposes. aacrjournals.orgaacrjournals.org Specifically, it has been instrumental in studies aimed at potentiating the cytotoxicity of other compounds, such as 2'-deoxyguanosine, against T-lymphoblasts in culture. aacrjournals.orgnih.gov Due to its potency and specificity, this compound serves as a promising lead compound in the ongoing development of more effective PNP inhibitors for potential therapeutic applications. aacrjournals.orgnih.gov

Detailed Research Findings

Intensive research has been conducted to characterize the inhibitory action of this compound. Studies involving the synthesis and evaluation of a series of 9-substituted analogues of 8-aminoguanine identified this compound as the most potent compound. aacrjournals.orgaacrjournals.org The data below highlights its superior inhibitory activity compared to its parent compound.

| Compound | Ki Value (µM) |

| This compound | 0.2 |

| 8-Aminoguanine | 0.8 |

| This table displays the inhibitory constant (Ki) values for this compound and its parent compound, 8-aminoguanine, against human purine nucleoside phosphorylase (PNP). A lower Ki value indicates a higher inhibitory potency. The data shows that this compound is approximately 4-fold more potent than 8-aminoguanine. aacrjournals.org |

All tested analogues in the series were found to be competitive inhibitors with inosine, a natural substrate for PNP. aacrjournals.orgnih.gov The enhanced potency of this compound suggests that the benzyl group interacts favorably with the active site of the PNP enzyme, contributing to a tighter binding affinity. aacrjournals.org Its metabolic stability in human blood further enhances its effectiveness, allowing it to potentiate the toxicity of nucleosides like 2'-deoxyguanosine in T-cell lines. aacrjournals.orgnih.gov This makes it a valuable molecular probe for exploring T-cell-related immunodeficiency and for developing novel chemotherapeutic strategies. aacrjournals.orgresearchgate.net

Propiedades

Número CAS |

100890-94-6 |

|---|---|

Fórmula molecular |

C12H12N6O |

Peso molecular |

256.26 g/mol |

Nombre IUPAC |

2,8-diamino-9-benzyl-1H-purin-6-one |

InChI |

InChI=1S/C12H12N6O/c13-11-16-9-8(10(19)17-11)15-12(14)18(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15)(H3,13,16,17,19) |

Clave InChI |

DPDYTYOWSIRPMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |

SMILES isomérico |

C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |

SMILES canónico |

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 8-amino-9-benzylguanine

Established Synthetic Routes for 8-Amino-9-benzylguanine

The synthesis of this compound (8-ABG) has been reported as part of a broader effort to develop potent inhibitors of human purine nucleoside phosphorylase (PNP). aacrjournals.orgnih.gov A common and effective route involves the use of 9-substituted analogues of 8-aminoguanine. aacrjournals.org

One established synthesis scheme for 9-substituted analogues of 8-aminoguanine, including the benzyl derivative, is outlined below. aacrjournals.org The process typically begins with a suitable guanine precursor. A general scheme involves the reduction of an 8-nitroguanine derivative, followed by subsequent chemical modifications.

A specific synthesis for this compound involves the following steps aacrjournals.org:

A suspension of the starting material is heated.

Sodium dithionite is added incrementally to the hot mixture, leading to a color change to light yellow, indicating a reduction reaction.

The hot mixture is filtered.

Two equivalents of freshly prepared methoxycarbonyl isothiocyanate in acetonitrile are added to the filtrate.

The resulting mixture is heated at reflux for several hours.

The solid product is collected from the hot mixture by filtration and washed with water and then methanol to yield the desired compound. aacrjournals.org

The final product, this compound, can be further purified by recrystallization, for instance, from a mixture of acetone and water. aacrjournals.org Characterization of the compound is typically performed using techniques such as ¹H-NMR spectroscopy to confirm its structure. aacrjournals.org

| Reaction Step | Reagents and Conditions | Purpose |

| Reduction | Sodium dithionite, heat | Reduction of a precursor to form the 8-amino group. aacrjournals.org |

| Cyclization/Modification | Methoxycarbonyl isothiocyanate, acetonitrile, reflux | Formation of the guanine ring system. aacrjournals.org |

| Purification | Filtration, washing with water and methanol | Isolation of the pure product. aacrjournals.org |

| Recrystallization | Acetone/water mixture | Further purification of the final compound. aacrjournals.org |

Synthesis of 9-Substituted Guanine Analogues

The synthesis of various 9-substituted guanine analogues is a key strategy for exploring structure-activity relationships, particularly for enzymes like PNP. aacrjournals.orgnih.gov Researchers have synthesized and evaluated a series of 9-substituted analogues of 8-aminoguanine to identify more potent inhibitors. aacrjournals.orgnih.gov

The general synthetic approach allows for the introduction of various substituents at the N9 position. This is often achieved by starting with a common precursor, like 2-amino-6-chloropurine or a protected guanine derivative, and then performing an N-alkylation step. researchgate.netnih.gov High regioselectivity for the N9 position over the N7 position is a significant challenge in guanine chemistry, and various strategies have been developed to address this, such as using bulky substituents at the C6 position to sterically hinder N7 alkylation. researchgate.net

A series of 9-substituted 8-aminoguanine analogues were synthesized and found to be competitive inhibitors of PNP with a wide range of potencies. aacrjournals.orgnih.gov The inhibitory constant (Ki) values for these compounds ranged from 0.2 to 290 μM. nih.gov The nature of the substituent at the 9-position was found to be critical for the inhibitory activity, with the benzyl group in this compound providing a significant enhancement in potency compared to the parent compound, 8-aminoguanine. aacrjournals.org This suggests that the benzyl group interacts favorably with the active site of the PNP enzyme. aacrjournals.org

| 9-Substituent | Compound Name | Reported PNP Inhibitory Activity (Ki) |

| Hydrogen | 8-Aminoguanine | 0.8 µM |

| Benzyl | This compound | 0.2 µM aacrjournals.orgnih.gov |

| Various Alkyl/Aryl | Series of 9-substituted analogues | Ki values ranging from 0.2 to 290 µM nih.gov |

Strategies for Chemical Modification at the 8-Amino and 9-Benzyl Positions

Chemical modifications of the 8-amino and 9-benzyl groups of this compound are explored to develop new derivatives with potentially improved properties. These modifications can influence the compound's biological activity, selectivity, and physicochemical characteristics.

Modification at the 8-Amino Position: The amino group at the C8 position is a common site for chemical derivatization. Strategies include:

Substitution: The amino group can be replaced with other functional groups. For example, the synthesis of 8-bromoadenine derivatives, which serve as versatile intermediates for further substitutions, has been reported. nih.gov This bromo-intermediate can then be reacted with various amines to generate a library of 8-substituted amino compounds. nih.gov

Alkylation/Arylation: The amino group can be further functionalized. For instance, N9-Benzyl 8-(2-phosphonoethylamino)adenine has been synthesized, demonstrating the addition of a larger, functionalized group at the 8-amino position. ontosight.ai

Replacement: The entire 8-amino group can be substituted. For example, O6-benzyl-8-bromoguanine and O6-benzyl-8-methylguanine have been prepared from the corresponding 8-substituted-2-amino-6-chloropurines. google.com

Modification at the 9-Benzyl Position: The benzyl group at the N9 position is crucial for the high potency of this compound against PNP. aacrjournals.org Modifications at this position aim to further optimize this interaction or introduce new properties.

Substitution on the Benzyl Ring: Introducing substituents on the aromatic ring of the benzyl group can modulate the electronic and steric properties of the molecule. For example, the synthesis of O6-(aminomethyl)benzylguanines with substitutions at the ortho, meta, and para positions of the benzyl ring has been described to improve solubility and interaction with target proteins. nih.gov

Replacement of the Benzyl Group: While the benzyl group is effective, other aryl or alkyl groups can be introduced at the N9 position to probe the binding pocket of the target enzyme. This is a standard approach in structure-activity relationship studies. researchgate.netacs.org

| Position of Modification | Type of Modification | Example of Resulting Compound/Intermediate | Rationale/Application |

| 8-Amino | Substitution with Halogen | 8-Bromoadenine derivatives nih.gov | Versatile intermediate for further functionalization. nih.gov |

| 8-Amino | Further Alkylation | N9-Benzyl 8-(2-phosphonoethylamino)adenine ontosight.ai | Introduction of charged or larger functional groups. ontosight.ai |

| 8-Position | Replacement of Amino Group | O6-Benzyl-8-bromoguanine google.com | Exploring the role of the 8-substituent on activity. google.com |

| 9-Benzyl | Substitution on Benzyl Ring | O6-(meta-aminomethyl)benzylguanine nih.gov | Enhance solubility and create additional binding interactions. nih.gov |

| 9-Position | Replacement of Benzyl Group | Various 9-alkyl/aryl guanine analogues researchgate.netacs.org | Structure-activity relationship studies. researchgate.netacs.org |

Enzymatic Inhibition Profile of 8-amino-9-benzylguanine

Targeting Purine Nucleoside Phosphorylase (PNP)

8-Amino-9-benzylguanine is a synthetic analogue of 8-aminoguanine, a known inhibitor of human purine nucleoside phosphorylase (PNP) activity. nih.gov It has been identified as a powerful inhibitor of both human and parasitic PNP. researchgate.netresearchgate.net

Inhibition of Human Erythrocyte PNP Activity

Research has extensively documented the inhibitory effects of this compound on PNP sourced from human erythrocytes. nih.govaacrjournals.orgaacrjournals.org It is considered one of the most potent base or nucleoside inhibitors of human PNP reported to date. nih.govaacrjournals.org The inhibitory action is significant, with studies demonstrating its ability to effectively block the enzyme's function. nih.govaacrjournals.orgaacrjournals.org

Comparative Inhibition Against Parasitic PNP (e.g., Plasmodium falciparum)

This compound also demonstrates potent inhibitory activity against PNP from the malaria parasite, Plasmodium falciparum. researchgate.netresearchgate.net The parasite relies on purine salvage pathways for its survival, making PNP a critical enzyme. plos.orgresearchgate.netnih.gov Notably, the search results highlight that this compound is a potent inhibitor of both human and P. falciparum PNP. researchgate.netresearchgate.net However, one study noted that a series of newly synthesized PNP inhibitors showed no inhibition of P. falciparum PNP at concentrations up to 10 μM, though this study did not specifically re-evaluate this compound. nih.govacs.org

Kinetic Analysis of PNP Inhibition by this compound

The inhibitory mechanism of this compound has been characterized through kinetic studies.

Competitive Inhibition Mechanisms

Kinetic analyses have consistently shown that this compound acts as a competitive inhibitor of PNP with respect to the substrate inosine. nih.govaacrjournals.orgaacrjournals.org This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate. aacrjournals.org The benzyl group of the molecule, in addition to the guanine base, appears to interact with the active site of PNP, which is crucial for its high inhibitory activity. aacrjournals.org

Determination of Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50s)

The potency of this compound as a PNP inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). For human PNP, a Ki value of 0.2 µM has been reported. nih.govaacrjournals.org This value is four times lower than that of its parent compound, 8-aminoguanine. nih.govaacrjournals.orgaacrjournals.org Another study reported an IC50 of 0.17 µM and a Ki of 0.067 µM for a similar compound, 8-amino-9-(2-thienylmethyl)guanine. nih.gov

| Compound | Enzyme Source | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| This compound | Human PNP | 0.2 nih.govaacrjournals.org | - |

| 8-aminoguanine | Human Erythrocytic PNP | ~200 aacrjournals.org | - |

| 8-amino-9-(2-thienylmethyl)guanine | Human PNP | 0.067 nih.gov | 0.17 nih.gov |

Specificity and Selectivity Profile within Purine Salvage Pathways

The purine salvage pathway is essential for organisms that cannot synthesize purines de novo, such as the malaria parasite. nih.govmdpi.com This pathway allows cells to recycle purine bases and nucleosides. researchgate.netresearchgate.net PNP is a key enzyme in this pathway, catalyzing the cleavage of purine nucleosides. researchgate.net The inhibition of PNP by compounds like this compound can disrupt this crucial metabolic process. plos.orgresearchgate.net While this compound is a potent PNP inhibitor, its broader selectivity profile against other enzymes in the purine salvage pathway is not extensively detailed in the provided search results. However, its primary and well-documented target is PNP. nih.govnih.govaacrjournals.org

Molecular Interactions and Structure-activity Relationship Sar Studies of 8-amino-9-benzylguanine

Identification of Key Structural Determinants for PNP Binding

The binding of 8-Amino-9-benzylguanine to human PNP is a highly specific interaction governed by the distinct architecture of the enzyme's active site. The crystal structure of human PNP reveals that the active site is composed of key amino acid residues, including Asn243, Glu201, His257, Phe200, Tyr88, and Met219. researchgate.net These residues create a pocket that accommodates the inhibitor.

The fundamental structural components of this compound essential for this interaction are:

The Guanine Base : This purine core serves as the primary scaffold, fitting into the active site and forming crucial hydrogen bonds.

The 8-Amino Group : The amino group at the 8th position of the guanine ring is a critical determinant of inhibitory potency. It allows for specific interactions within the active site that are not possible with an unsubstited guanine. The parent compound, 8-aminoguanine, is a known inhibitor of PNP. nih.govnih.gov

The 9-Benzyl Group : The addition of a benzyl group at the N9-position significantly enhances the inhibitory activity compared to the parent 8-aminoguanine. nih.gov This hydrophobic group is thought to occupy a hydrophobic pocket within the PNP active site, contributing to a tighter binding affinity. nih.gov The Ki value for this compound was found to be four-fold lower than that of 8-aminoguanine, highlighting the importance of the N9-substituent. nih.govresearchgate.net

These elements work in concert to make this compound a potent competitive inhibitor with respect to the inosine substrate. nih.govresearchgate.net

Impact of 9-Benzyl Group Modifications on Inhibitory Potency

Systematic modifications of the 9-benzyl group in 8-aminoguanine analogues have demonstrated that the nature of this substituent is a key modulator of PNP inhibitory potency. Research involving a series of 9-substituted 8-aminoguanines has shown a wide range of inhibitory activities, with Ki values spanning from 0.2 to 290 microM. nih.gov

The potency of these analogues is influenced by the size, shape, and electronic properties of the substituent at the 9-position. For instance, replacing the benzyl group with a 2-thienylmethyl group resulted in the compound 8-amino-9-(2-thienylmethyl)guanine, which proved to be a significantly more potent inhibitor. nih.gov This particular analogue exhibited an IC50 of 0.17 µM, making it one of the most powerful PNP inhibitors identified in that series. nih.gov This suggests that the electronic and steric properties of the thiophene ring are more favorable for interaction with the enzyme's active site compared to the phenyl ring of the benzyl group.

| Compound | 9-Substituent | Inhibitory Potency (IC50, µM) | Reference |

|---|---|---|---|

| 8-Aminoguanosine | Ribose | 1.40 | nih.gov |

| This compound | Benzyl | Ki = 0.2 µM | nih.gov |

| 8-Amino-9-(2-thienylmethyl)guanine | 2-Thienylmethyl | 0.17 | nih.gov |

This table presents the inhibitory potencies of selected 8-aminoguanine analogues with different substituents at the 9-position, demonstrating the impact of these modifications on PNP inhibition.

Analysis of 8-Amino Substitutions and PNP Inhibition in Analogues

The amino group at the 8-position of the guanine ring is a cornerstone of the high-affinity binding to PNP. Its role is underscored when comparing this compound to analogues with different substitutions at this position. For example, the synthesis of 8-bromo analogues such as 9-benzyl-8-bromoguanine showed that these compounds also possess inhibitory activity, but the data suggests that the 8-amino group generally leads to more potent inhibition. researchgate.net

The parent molecule, 8-aminoguanine, is itself a competitive inhibitor of PNP. nih.gov The introduction of various substituents at the N9 position of 8-aminoguanine consistently produces potent inhibitors, reinforcing the importance of the 8-amino-purine scaffold. nih.govnih.gov All tested 8-amino-9-substituted guanines were found to be potent inhibitors of human PNP, with IC50 values ranging from 0.17 to 126 µM. nih.gov This demonstrates that while the 9-substituent fine-tunes the potency, the 8-amino group is a primary anchor for the inhibitory activity.

| Compound Name | 8-Position Substituent | 9-Position Substituent | Relative Potency Comment | Reference |

|---|---|---|---|---|

| 8-Aminoguanine | Amino | Hydrogen | Baseline inhibitor | nih.gov |

| This compound | Amino | Benzyl | 4-fold more potent than 8-aminoguanine | nih.govresearchgate.net |

| 9-Benzyl-8-bromoguanine | Bromo | Benzyl | Investigated as an analogue, demonstrates the effect of replacing the amino group | researchgate.net |

This table compares this compound with related compounds to highlight the significance of the 8-amino substitution for PNP inhibition.

Cellular and Biochemical Effects of 8-amino-9-benzylguanine in in Vitro Models

Potentiation of 2′-Deoxyguanosine Cytotoxicity

8-Amino-9-benzylguanine is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. nih.govaacrjournals.org Its ability to inhibit PNP leads to the potentiation of the cytotoxic effects of 2'-deoxyguanosine, particularly in T-lymphoblastoid cell lines. nih.govaacrjournals.org

Effects on T-Lymphoblast Cell Lines (e.g., MOLT-4)

In in vitro studies, this compound has been shown to be more effective than its parent compound, 8-aminoguanine, in enhancing the toxicity of 2'-deoxyguanosine to MOLT-4 T-lymphoblasts. nih.govaacrjournals.org This increased efficacy is attributed to its metabolic stability in human blood and its potent inhibitory action on PNP. nih.govaacrjournals.org As a competitive inhibitor of PNP with respect to inosine, this compound demonstrates a significantly lower inhibition constant (Ki) compared to 8-aminoguanine, making it a more powerful agent in blocking the purine salvage pathway. nih.govaacrjournals.org

Cellular Mechanisms of Enhanced Cytotoxicity

The enhanced cytotoxicity of 2'-deoxyguanosine in the presence of this compound is a direct consequence of the inhibition of purine nucleoside phosphorylase (PNP). nih.govaacrjournals.org PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of purine nucleosides like 2'-deoxyguanosine into their respective bases and ribose-1-phosphate or deoxyribose-1-phosphate. By inhibiting PNP, this compound prevents the breakdown of 2'-deoxyguanosine. This leads to the intracellular accumulation of 2'-deoxyguanosine, which is subsequently phosphorylated to 2'-deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are toxic to cells, particularly T-lymphoblasts, as they disrupt the balance of deoxynucleotide pools, leading to the inhibition of DNA synthesis and ultimately, apoptosis (programmed cell death). nih.govaacrjournals.orgontosight.ai

Immunomodulatory Activities

This compound exhibits notable immunomodulatory properties, primarily through its effects on lymphocyte proliferation and cytokine production. researchgate.netnih.gov

Suppression of Lymphocyte Proliferation (e.g., MOLT-4, HUT78 cells, PBMCs)

This compound has been demonstrated to suppress the proliferation of various lymphocyte populations. researchgate.netnih.gov This includes human T-cell leukemia (MOLT-4), cutaneous T-cell lymphoma (HUT78), and normal peripheral blood mononuclear cells (PBMCs). researchgate.netnih.gov The anti-proliferative effect is a key aspect of its potential as an immunomodulatory agent. researchgate.net

Influence on Cellular Purine Metabolism Pathways

The primary mechanism of action of this compound is its significant influence on cellular purine metabolism. nih.govaacrjournals.org Purine metabolism comprises two main pathways: the de novo synthesis pathway and the salvage pathway. nih.govnumberanalytics.com The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids. nih.govnumberanalytics.com

Metabolic Stability in Cellular Environments

The metabolic stability of a compound within a cellular environment is a critical factor influencing its bioavailability and duration of action. For this compound, while comprehensive metabolic profiling in various in vitro systems is not extensively detailed in publicly available literature, some key findings point towards its general stability and potential metabolic pathways.

Research indicates that this compound is a metabolically stable compound, particularly in human blood. researchgate.net This stability is significant as it allows the compound to persist in circulation and exert its biological effects, such as the inhibition of purine nucleoside phosphorylase (PNP). researchgate.net The compound is noted as a potent inhibitor of human PNP. researchgate.net

While specific studies detailing the full range of metabolites for this compound are limited, the metabolism of structurally similar compounds, such as O(6)-benzylguanine, provides insight into potential biotransformation pathways. For instance, O(6)-benzylguanine is known to be metabolized via oxidation to form an 8-oxo metabolite, namely 8-oxo-O6-benzylguanine. thegoodscentscompany.comdntb.gov.uaresearchgate.net This suggests that oxidation is a plausible metabolic route for benzyl-substituted guanine derivatives. Other purine-based compounds, like the cyclin-dependent kinase inhibitor R-roscovitine, have also been shown to undergo oxidation at the C8-position in addition to other modifications. dntb.gov.ua

The table below summarizes the available information and inferred metabolic characteristics of this compound in cellular environments.

Table 1: Metabolic Profile of this compound in In Vitro Environments

| Feature | Finding/Observation | Reference |

|---|---|---|

| Compound | This compound | researchgate.netontosight.ai |

| In Vitro System | Human Blood | researchgate.net |

| Observed Stability | Reported to be a metabolically stable compound. | researchgate.net |

| Potential Metabolic Reaction | Oxidation | thegoodscentscompany.comdntb.gov.uaresearchgate.net |

| Potential Metabolite | Based on analogs, an 8-oxo metabolite could be formed. | thegoodscentscompany.comdntb.gov.uaresearchgate.net |

| Primary Target Enzyme | Purine Nucleoside Phosphorylase (PNP) | researchgate.net |

Mechanistic Investigations of 8-amino-9-benzylguanine's Biological Action

Disruption of Nucleoside Metabolism and Deoxyribonucleotide Pools

The primary mechanism of action of 8-Amino-9-benzylguanine (8-amino-9BG) is the potent and specific inhibition of the enzyme purine nucleoside phosphorylase (PNP). scbt.com PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. scbt.com

By inhibiting PNP, 8-amino-9BG leads to an accumulation of the enzyme's substrates, most notably deoxyguanosine (dGuo). researchgate.net This accumulation is particularly cytotoxic to T-lymphocytes. The excess deoxyguanosine is taken up by T-cells and sequentially phosphorylated by cellular kinases, first by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP), and subsequently to deoxyguanosine triphosphate (dGTP). vulcanchem.com

This intracellular trapping of dGTP results in a significant imbalance in the deoxyribonucleotide (dNTP) pools, which is essential for DNA replication and repair. researchgate.net The elevated levels of dGTP allosterically inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition further exacerbates the dNTP pool imbalance by depleting the other three essential deoxyribonucleotides (dATP, dCTP, and dTTP). The severe disruption of dNTP pools ultimately triggers apoptosis in T-cells. vulcanchem.com

Table 1: Comparative Inhibitory Activity of Guanine Derivatives against Purine Nucleoside Phosphorylase (PNP)

| Compound | PNP Inhibition (Ki value) | Key Structural Feature |

| This compound | 0.2 µM | C9 benzyl group addition. |

| 8-Aminoguanine | 0.8 µM | C8 amino substitution on guanine. |

| 9-Deazaguanine | - | N9 replaced with carbon. |

This table illustrates the high potency of this compound as a PNP inhibitor compared to its structural analogs.

Elucidation of Pathways Leading to Immunosuppression in T-cells

The immunosuppressive activity of this compound is a direct consequence of its ability to induce apoptosis, or programmed cell death, in T-lymphocytes. ontosight.aimdpi.com This selective cytotoxicity towards T-cells underpins its therapeutic potential. The accumulation of dGTP, as described in the previous section, is the primary trigger for this apoptotic cascade.

The intrinsic apoptotic pathway is heavily implicated in 8-amino-9BG-mediated T-cell death. This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. mdpi.commdpi.com Cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a large protein complex that activates caspase-9. google.com

Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, such as caspase-3. mdpi.comgoogle.com Caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell. mdpi.com Studies have shown that the cytotoxic effects of PNP inhibitors like 8-amino-9BG are associated with the activation of this caspase cascade.

Furthermore, research on related compounds has shown that their anti-proliferative effects on certain T-cell lines can be reversed by the addition of exogenous Interleukin-2 (IL-2). researchgate.net This suggests that the pathways affected by these guanine derivatives may intersect with T-cell activation and signaling pathways. While the primary mechanism is dGTP-induced apoptosis, there may be secondary effects on T-cell function and survival signals. The activation of caspase-8, another initiator caspase typically associated with the extrinsic apoptotic pathway, has also been implicated in T-cell apoptosis under certain conditions, highlighting the complexity of the cell death mechanisms. nih.govresearchgate.net

Interactions with Specific Cellular Components Beyond Direct Enzyme Inhibition

While the principal biological effect of this compound is mediated through the inhibition of purine nucleoside phosphorylase, the potential for interactions with other cellular components exists. The structural similarity of 8-amino-9BG to the endogenous purine guanine suggests that it could potentially interact with other guanine- or purine-binding proteins.

One area of investigation for related benzylguanine compounds is their interaction with O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein. vulcanchem.com 9-Benzylguanine, a related compound, is known to inactivate AGT by transferring its benzyl group to the active-site cysteine of the enzyme. vulcanchem.com This sensitizes cells to alkylating agents. While this compound is primarily studied for its PNP inhibition, its structural resemblance to 9-benzylguanine raises the possibility of some interaction with AGT, although this is not its main mechanism of action.

Additionally, the benzyl group of 8-amino-9BG introduces a hydrophobic moiety that could facilitate non-specific interactions with various proteins through hydrophobic and van der Waals forces. beilstein-journals.org Such interactions are a common feature of drug molecules and can sometimes lead to off-target effects. However, specific, high-affinity off-target interactions for 8-amino-9BG have not been extensively characterized in the literature.

The field of chemical biology has utilized benzylguanine derivatives in the development of "SNAP-tag" technology. acs.orgnih.govnih.gov The SNAP-tag is a modified version of AGT that specifically reacts with O⁶-benzylguanine derivatives, allowing for the covalent labeling of proteins of interest. nih.gov This application, while not a direct cellular interaction of 8-amino-9BG itself, highlights the reactivity of the benzylguanine scaffold and its potential for engineered protein-protein interactions.

Development of 8-amino-9-benzylguanine Analogues and Lead Optimization

Rational Design and Synthesis of Novel 9-Substituted Guanine Analogues

The journey to enhance the inhibitory potency of 8-aminoguanine, a known inhibitor of human PNP, led to the rational design and synthesis of a series of 9-substituted analogues. nih.govresearchgate.netresearchgate.net The core concept was to explore the impact of various substituents at the 9-position of the guanine ring on the compound's ability to inhibit PNP. This exploration was driven by the need for metabolically stable compounds that could effectively potentiate the cytotoxicity of purine nucleosides like 2'-deoxyguanosine in T-lymphoblasts. nih.govresearchgate.net

The synthesis of these novel analogues involved strategic chemical modifications. A key intermediate in the synthesis of many of these compounds is 8-bromoadenine, which serves as a versatile starting point for introducing various substitutions. nih.gov For instance, direct alkylation of 8-bromo-N2-acetylguanine followed by deacetylation has been a successful method for creating 9-benzyl-8-bromoguanine. researchgate.net Another synthetic approach involves the nucleophilic substitution of the chlorine atom in 2-amino-6-chloropurine with an appropriate alcohol, followed by further modifications to yield the desired 9-substituted guanine. nih.gov The alkylation of 8-aminoadenine with diverse alkylating agents has also been employed to generate N9-substituted 8-aminoadenine derivatives. researchgate.net

A notable example of rational design is the synthesis of 8-amino-9-(2-thienylmethyl)guanine, which emerged from a series of 8-amino-9-substituted guanines designed to be potent PNP inhibitors. nih.gov The overarching goal of these synthetic efforts is to create a library of compounds with varied structural features at the 9-position, allowing for a systematic evaluation of their biological activity.

Comparative Evaluation of Modified Compounds for Improved PNP Inhibition

A comprehensive comparative evaluation of the synthesized 9-substituted guanine analogues revealed significant variations in their ability to inhibit human purine nucleoside phosphorylase (PNP). nih.govresearchgate.netresearchgate.net All the tested compounds in one study acted as competitive inhibitors with respect to inosine, with their inhibition constants (Ki values) spanning a wide range from 0.2 to 290 microM. nih.govresearchgate.netresearchgate.net

Among the initial series of analogues, 8-Amino-9-benzylguanine stood out as the most potent, exhibiting a Ki value that was four times lower than that of the parent compound, 8-aminoguanine. nih.govresearchgate.net This highlighted the beneficial effect of the benzyl group at the 9-position. Further studies on a broader range of 8-amino-9-substituted guanines identified even more potent inhibitors. nih.gov For instance, 2,8-diamino-1,9-dihydro-9-(2-thienylmethyl)-6H-purin-6-one, also known as 8-amino-9-(2-thienylmethyl)guanine (PD 119,229), demonstrated an IC50 of 0.17 microM and a Ki of 0.067 microM, making it significantly more potent than the standard, 8-aminoguanosine (IC50 = 1.40 microM). nih.gov

The following table provides a comparative look at the inhibitory activity of selected 9-substituted guanine analogues against human PNP.

| Compound Name | IC50 (µM) | Ki (µM) | Reference |

| 8-Aminoguanosine | 1.40 | - | nih.gov |

| This compound | - | 0.2 | nih.govresearchgate.netresearchgate.net |

| 8-Amino-9-(2-thienylmethyl)guanine (PD 119,229) | 0.17 | 0.067 | nih.gov |

This comparative data underscores the success of the rational design and modification strategy in producing compounds with substantially improved PNP inhibitory activity. The metabolic stability of this compound in human blood, combined with its potent PNP inhibition, made it more effective than 8-aminoguanine at enhancing the toxicity of 2'-deoxyguanosine to T-lymphoblasts in culture. nih.govresearchgate.net

Exploration of Structure-Function Relationships for Lead Compound Development

The evaluation of a series of 9-substituted analogues of 8-aminoguanine has provided crucial insights into the structure-function relationships governing their inhibitory activity against purine nucleoside phosphorylase (PNP). nih.govresearchgate.net The data clearly indicates that the nature of the substituent at the 9-position of the guanine ring plays a pivotal role in determining the potency of PNP inhibition.

The initial finding that this compound is a more potent inhibitor than its parent compound, 8-aminoguanine, established the importance of a substituent at the 9-position. nih.gov The benzyl group likely contributes to a more favorable interaction with the active site of the PNP enzyme. Further exploration with different substituents has reinforced this observation. For example, the superior potency of 8-amino-9-(2-thienylmethyl)guanine suggests that the thienylmethyl group provides an even better fit within the enzyme's binding pocket than the benzyl group. nih.gov

These findings point towards a specific pharmacophore, an abstract model of the essential molecular features required for biological activity. The development of a lead compound, a promising chemical starting point for further optimization, relies on understanding these relationships. libretexts.org The consistent finding that all tested 9-substituted 8-aminoguanine analogues act as competitive inhibitors with inosine suggests they all interact with the same active site on the PNP enzyme. nih.govresearchgate.net

The most potent inhibitors identified through these studies, such as this compound and 8-amino-9-(2-thienylmethyl)guanine, serve as excellent lead compounds for the development of more effective PNP inhibitors. nih.govresearchgate.netnih.gov Their structures provide a foundation for further chemical modifications aimed at fine-tuning their inhibitory activity, selectivity, and pharmacokinetic properties.

Advanced Research Methodologies Applied to 8-amino-9-benzylguanine Studies

Enzymatic Assay Techniques for Purine Nucleoside Phosphorylase Activity and Inhibition

The primary mechanism of action of 8-Amino-9-benzylguanine is its inhibition of purine nucleoside phosphorylase (PNP). scbt.com Consequently, enzymatic assays are fundamental to its study. These assays typically measure the rate of the PNP-catalyzed reaction, which is the phosphorolytic cleavage of a purine nucleoside (like inosine) into the corresponding purine base (hypoxanthine) and ribose-1-phosphate. abcam.comsigmaaldrich.com

A common method involves monitoring the formation of the product, hypoxanthine, which is then converted to uric acid by xanthine oxidase. sigmaaldrich.com The increase in uric acid can be measured spectrophotometrically at a wavelength of 293 nm. abcam.comsigmaaldrich.com The inhibitory activity of this compound is determined by its ability to reduce the rate of this reaction.

Studies have consistently demonstrated that this compound is a potent competitive inhibitor of human PNP. nih.gov Its inhibitory constant (Ki) has been reported to be as low as 0.2 µM, which is significantly more potent than its parent compound, 8-aminoguanine. nih.gov The potency of this compound and its analogs is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, a related compound, 8-amino-9-(2-thienylmethyl)guanine, exhibited an IC50 of 0.17 µM. nih.gov

Table 1: Inhibitory Activity of Guanine Derivatives on Purine Nucleoside Phosphorylase

| Compound | Inhibition Constant (Ki) | IC50 |

| This compound | 0.2 µM nih.gov | - |

| 8-Aminoguanine | 4-fold higher than this compound nih.gov | - |

| 8-Aminoguanosine | - | 1.40 µM nih.gov |

| 8-Amino-9-(2-thienylmethyl)guanine | 0.067 µM nih.gov | 0.17 µM nih.gov |

Cell Culture and Viability Assays for Cellular Responses

To understand the effects of this compound at a cellular level, researchers employ various cell culture and viability assays. hereon.depromega.co.ukthermofisher.comnih.gov These assays are crucial for assessing the compound's cytotoxicity and its impact on cell proliferation, particularly in cancer cell lines. researchgate.net

Commonly used cell lines in these studies include T-cell leukemia lines like MOLT-4 and HUT78, as these cells are particularly sensitive to PNP inhibition. researchgate.netnih.gov The cytotoxic effects of this compound are often potentiated by the presence of deoxyguanosine, a PNP substrate. nih.govnih.gov

Viability assays, such as the MTT or XTT assay, are used to quantify the number of living cells after treatment with the compound. hereon.dersc.org These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net Another approach is to measure intracellular ATP levels, which is a marker of metabolically active cells. promega.co.uk

For example, studies have shown that this compound, in combination with deoxyguanosine, is selectively toxic to MOLT-4 lymphoblasts. nih.gov The IC50 values for cell growth inhibition are determined to quantify the compound's potency. For instance, analogs of this compound, such as 9-benzyl-8-bromoguanine, have been shown to suppress the proliferation of MOLT-4 and HUT78 cells. researchgate.net

Table 2: Cellular Effects of Guanine Derivatives

| Compound | Cell Line | Effect | IC50 |

| This compound (with 10 µM deoxyguanosine) | MOLT-4 T-lymphoblasts | Cytotoxicity nih.gov | - |

| 9-benzyl-8-bromoguanine | MOLT-4 | Proliferation suppression | >50 µM researchgate.net |

| 7-benzyl-8-bromoguanine | MOLT-4 | Proliferation suppression | 24 µM researchgate.net |

| 9-benzyl-8-bromoguanine | HUT78 | Proliferation suppression | >50 µM researchgate.net |

| 7-benzyl-8-bromoguanine | HUT78 | Proliferation suppression | 19.9 µM researchgate.net |

Chromatographic Techniques for Compound Analysis and metabolite profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound and its metabolites. metabolomicsworkbench.orgcreative-proteomics.commdpi.comau.dk These methods allow for the separation, identification, and quantification of the compound in various biological matrices, such as plasma and cell extracts.

In a typical HPLC setup, a C18 column is used for reversed-phase chromatography, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. metabolomicsworkbench.orgmdpi.com Detection is often performed using a UV detector. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, enabling the identification of metabolites by their mass-to-charge ratio. metabolomicsworkbench.org

These techniques are crucial for pharmacokinetic studies, where researchers track the concentration of this compound and its metabolites over time. For instance, LC-MS/MS can be used for targeted metabolite profiling to monitor the conversion of this compound to its corresponding nucleoside, 8-aminoguanosine.

Spectroscopic Methods for Structural Characterization (e.g., NMR)

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the structural elucidation and characterization of this compound and its derivatives. plos.orgnih.govmdpi.comnih.gov NMR provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement of the molecule.

¹H NMR and ¹³C NMR are standard techniques used to confirm the identity and purity of synthesized compounds. plos.org The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a unique fingerprint of the molecule. For example, the ¹H NMR spectrum of 9-benzylguanine, a related compound, shows characteristic signals for the aromatic protons of the benzyl group and the purine ring. plos.org

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the complete structural assignment of more complex molecules and to study their interactions with other molecules, such as proteins. plos.org

Computational Chemistry and Molecular Modeling for Binding Predictions

Computational chemistry and molecular modeling have become powerful tools in the study of this compound, providing insights into its interaction with the active site of PNP. mdpi.comresearchgate.netmdpi.com These methods are used to predict the binding mode of the inhibitor and to understand the structural basis for its potency and selectivity.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netplos.org This method can be used to visualize the interactions between this compound and the amino acid residues in the active site of PNP, such as hydrogen bonds and hydrophobic interactions. plos.org These predictions can then guide the design of new, more potent inhibitors.

Molecular dynamics simulations can be employed to study the dynamic behavior of the PNP-inhibitor complex, providing a more detailed understanding of the binding process and the stability of the complex over time.

Crystallographic Analysis of Purine Nucleoside Phosphorylase-Inhibitor Complexes

X-ray crystallography provides the most definitive structural information about the interaction between this compound and PNP. acs.orgnih.gov By determining the three-dimensional structure of the PNP-inhibitor complex at atomic resolution, researchers can directly visualize the binding mode of the inhibitor and the conformational changes that occur in the enzyme upon binding.

The crystallographic data reveals the precise network of hydrogen bonds and other interactions that stabilize the complex. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of the inhibitor's structure to improve its binding affinity and selectivity. acs.orgnih.gov For example, the crystal structure of human PNP in complex with various inhibitors has provided key insights into the features of the active site that can be exploited for the design of novel therapeutic agents. nih.gov

Potential Research Applications of 8-amino-9-benzylguanine

Biochemical Probes for Purine Metabolic Pathway Research

8-Amino-9-benzylguanine serves as a critical biochemical probe for investigating the purine metabolic pathway, specifically the purine salvage pathway. acs.org This pathway is essential for recycling purine bases from the breakdown of nucleotides, and purine nucleoside phosphorylase (PNP) is a key enzyme within this process. acs.org PNP catalyzes the phosphorolytic cleavage of 6-oxopurine nucleosides like inosine and guanosine into their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate. acs.org

The utility of this compound as a research probe stems from its potent and competitive inhibition of PNP. aacrjournals.orgaacrjournals.org By blocking PNP, the compound induces an accumulation of the enzyme's substrates, such as inosine and guanosine, and a reduction in its products. This induced metabolic shift allows researchers to study the downstream consequences of PNP inhibition and the roles of its substrates in various cellular processes. For instance, the buildup of guanosine and its deoxy-form, 2'-deoxyguanosine, is a key outcome explored in these studies. aacrjournals.org

Research has demonstrated that this compound is a more potent inhibitor of human PNP than its parent compound, 8-aminoguanine. aacrjournals.orgaacrjournals.org This heightened potency makes it a more effective tool for achieving significant and reliable inhibition of the purine salvage pathway in experimental settings. aacrjournals.org The compound's stability in human blood further enhances its utility as a probe in studies involving biological fluids and cell cultures. aacrjournals.org

Table 1: Comparison of PNP Inhibitory Potency

| Compound | PNP Inhibition Ki value (µM) | Relative Potency |

|---|---|---|

| This compound | 0.2 | Most Potent |

This table presents kinetic constants for human Purine Nucleoside Phosphorylase (PNP). The Ki values, determined with inosine as the substrate, indicate the inhibitory potency of each compound. A lower Ki value signifies a stronger inhibition. aacrjournals.orgaacrjournals.org

Tools for Studying Immune Cell Biology and T-Cell Function

The function of the immune system, particularly T-lymphocytes, is heavily dependent on the purine salvage pathway, making this compound a significant tool for immunological research. A deficiency in PNP in humans leads to a severe T-cell immunodeficiency, highlighting the critical role of this enzyme in T-cell development and function. aacrjournals.org By inhibiting PNP, this compound can mimic this immunodeficient state, providing a model to study T-cell biology. aacrjournals.org

The primary mechanism for its effect on T-cells involves the accumulation of 2'-deoxyguanosine. aacrjournals.org In the presence of a PNP inhibitor like this compound, T-cells preferentially phosphorylate 2'-deoxyguanosine into its toxic triphosphate derivative, which leads to cell death. aacrjournals.org This selective toxicity to T-lymphoblasts has been demonstrated in culture, where this compound potentiates the cytotoxic effects of 2'-deoxyguanosine on MOLT-4 T-lymphoblastoid cells. aacrjournals.orgaacrjournals.orgnih.gov

Furthermore, this compound has been shown to possess immunosuppressive properties. In canine renal transplantation studies, its administration led to a significant prolongation of graft survival. nih.gov This effect was associated with the suppression of Major Histocompatibility Complex (MHC) class II antigen expression on the allografted kidney, which is typically induced during acute rejection. nih.gov The ability to modulate MHC expression suggests that this compound can be used as a tool to investigate the signaling pathways that govern immune recognition and T-cell activation. nih.gov Its analogs have also been studied for their ability to selectively inhibit T-cell functions and the secretion of Th1-related cytokines like IL-2 and IFN-gamma. nih.govresearchgate.net This makes it a valuable compound for dissecting the distinct roles of different T-helper cell subsets in immune responses. nih.gov

Models for Preclinical Investigations of Enzyme Inhibition Strategies

This compound stands out as a model compound for the preclinical investigation of enzyme inhibition strategies, particularly for targeting PNP. acs.orgaacrjournals.org It is considered a promising lead compound for the development of more effective PNP inhibitors for potential therapeutic applications. aacrjournals.orgaacrjournals.org The rationale behind this strategy is that selective inhibition of PNP could be a targeted approach for treating T-cell lymphoproliferative diseases, such as T-cell leukemia, or for managing autoimmune disorders and organ transplant rejection. aacrjournals.orgnih.gov

Studies have focused on synthesizing and evaluating a series of 9-substituted analogues of 8-aminoguanine to identify compounds with optimal inhibitory activity. aacrjournals.orgnih.gov this compound emerged from these studies as the most potent base or nucleoside inhibitor of human PNP reported at the time. aacrjournals.orgaacrjournals.org Its effectiveness in potentiating the toxicity of 2'-deoxyguanosine against T-lymphoblasts in culture provides a robust preclinical model for testing the efficacy of this therapeutic concept. aacrjournals.org

The development of PNP inhibitors like this compound exemplifies a structure-based drug design approach. acs.org By understanding the interactions between the inhibitor and the active site of the enzyme, researchers can design novel compounds with improved potency and selectivity. acs.org The success of this compound in preclinical models encourages further exploration of this class of compounds and the broader strategy of using mechanism-based enzyme inhibitors to achieve targeted cellular effects. nih.gov

Table 2: Cytotoxicity of PNP Inhibitors in MOLT-4 T-lymphoblasts

| Compound | IC50 in PNP Assay (µM) | IC50 in MOLT-4 Assay (µM) |

|---|---|---|

| This compound | - | - |

| 8-Amino-9-(2-thienylmethyl)guanine | 0.17 | 0.82 |

| 2,8-Diamino-3-benzylhypoxanthine | 5.0 | 11.9 |

This table shows the concentration of various PNP inhibitors required to inhibit enzyme activity by 50% (IC50 in PNP assay) and to inhibit the growth of MOLT-4 T-lymphoblastoid cells by 50% (IC50 in MOLT-4 assay). A lower IC50 value indicates greater potency. Data for this compound itself was not presented in this specific comparative study, but its potent analogue, 8-amino-9-(2-thienylmethyl)guanine, is shown for reference. nih.govnih.gov

Future Research Directions for 8-amino-9-benzylguanine

Elucidating Comprehensive Cellular and Molecular Interaction Networks

Future research should focus on comprehensively mapping the cellular and molecular interactions of 8-Amino-9-benzylguanine to better understand its mechanisms of action. As a derivative of guanine, it has been studied for its potential to interact with DNA and inhibit cancer cell growth. ontosight.ai One of its known mechanisms is the inhibition of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. nih.gov This inhibition leads to an accumulation of purine nucleosides, which can have cytotoxic effects on rapidly dividing cells like cancer cells.

A primary area of future investigation involves identifying the complete spectrum of proteins that directly bind to this compound. While its interaction with PNP is established, identifying other potential binding partners is crucial. nih.gov Techniques such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics can be employed to pull down and identify proteins that interact with the compound in a cellular context. nih.gov Understanding these interactions will provide a more holistic view of its cellular effects.

Furthermore, elucidating the downstream signaling pathways modulated by this compound is essential. Its inhibition of PNP can lead to an increase in intracellular guanosine and deoxyguanosine, which can, in turn, affect various cellular processes. nih.gov Research should aim to uncover how these changes in nucleoside levels impact signaling networks related to cell cycle control, apoptosis, and DNA damage response. ontosight.aistring-db.org This can be achieved through a combination of transcriptomic, proteomic, and metabolomic approaches to create a comprehensive interaction map.

Moreover, investigating the compound's impact on DNA and RNA metabolism beyond PNP inhibition is warranted. As a guanine analogue, it may be incorporated into nucleic acids or interfere with enzymes involved in their synthesis and repair. ontosight.ai Studies using advanced techniques to detect and quantify modified nucleotides in cellular DNA and RNA will be valuable.

Finally, exploring the compound's role in modulating the tumor microenvironment is a promising avenue. The accumulation of purine nucleosides can influence immune cell function and other components of the tumor stroma. Investigating these effects could reveal novel immunomodulatory properties of this compound.

Designing Novel Synthetic Pathways for Enhanced Analogues

The development of novel synthetic pathways for creating enhanced analogues of this compound is a critical area for future research. The goal is to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. The synthesis of this compound and its analogues has been a subject of interest, with various methods being explored to create derivatives with different substituents. nih.govgoogle.comumich.edu

One key direction is the structure-based design of new analogues. nih.gov By utilizing the crystal structure of human purine nucleoside phosphorylase (PNP) in complex with inhibitors, researchers can design modifications to the this compound scaffold that enhance its binding affinity and selectivity for the enzyme. nih.gov Computational modeling and molecular docking studies can predict which modifications are most likely to improve the compound's inhibitory activity. researchgate.net

Furthermore, exploring different synthetic strategies can lead to a wider diversity of analogues. Convergent synthetic approaches, such as the Ullmann coupling, allow for the efficient combination of different purine and phenyl moieties, enabling the rapid generation of a library of compounds for screening. nih.gov The development of regioselective synthesis methods is also crucial to control the position of substituents on the guanine ring, which can significantly impact biological activity. researchgate.net

The synthesis of prodrugs of this compound is another important avenue. Prodrugs can be designed to improve the compound's solubility, bioavailability, and tumor-targeting capabilities. nih.gov For instance, hypoxia-selective prodrugs have been developed that release the active compound specifically in the low-oxygen environment of solid tumors. nih.govresearchgate.net

Additionally, the incorporation of different functional groups at various positions of the this compound molecule can be explored to modulate its properties. For example, adding substituted amino groups at the 8-position or modifying the benzyl group at the 9-position can lead to analogues with altered biological activities, such as enhanced immunostimulatory effects or improved inhibition of other cellular targets. researchgate.netnih.gov

Table 1: Synthetic Approaches for this compound Analogues

| Synthetic Strategy | Description | Potential Advantages |

| Structure-Based Design | Utilizes the 3D structure of the target protein (e.g., PNP) to design complementary inhibitors. nih.gov | Enhanced potency and selectivity. |

| Convergent Synthesis | Combines pre-synthesized fragments to build the final molecule. nih.gov | Efficient generation of diverse analogues. |

| Regioselective Synthesis | Controls the specific position of chemical modifications on the purine ring. researchgate.net | Fine-tuning of biological activity. |

| Prodrug Synthesis | Creates inactive precursors that are converted to the active drug in the body. nih.gov | Improved pharmacokinetics and targeted delivery. |

| Functional Group Modification | Introduces various chemical groups to alter the compound's properties. researchgate.netnih.gov | Modulation of biological activity and physical properties. |

Investigating Broader Biological Roles and Off-Target Effects

While this compound is primarily known as a potent inhibitor of purine nucleoside phosphorylase (PNP), future research must delve into its broader biological roles and potential off-target effects to fully characterize its pharmacological profile. nih.gov Understanding these aspects is crucial for predicting its efficacy and potential side effects in a clinical setting.

A key area of investigation is the identification of other cellular targets of this compound. Although PNP is a primary target, it is possible that the compound interacts with other proteins, leading to additional biological effects. nih.gov Unbiased screening approaches, such as chemical proteomics and thermal shift assays, can be employed to identify novel binding partners. nih.gov For instance, some guanine derivatives have been shown to interact with other enzymes and signaling proteins.

Furthermore, the impact of this compound on global cellular processes should be examined. High-throughput screening techniques can be used to assess its effects on a wide range of cellular functions, such as cell proliferation, apoptosis, and differentiation in various cell types, including normal and cancerous cells. researchgate.net This will help to identify any cell-type-specific responses and potential toxicities.

Investigating the immunomodulatory properties of this compound is another important research direction. The accumulation of purine nucleosides resulting from PNP inhibition can affect immune cell function. nih.gov Studies should explore how the compound influences the activity of different immune cell populations, such as T-cells and natural killer cells, and its potential to enhance anti-tumor immunity. Some 9-benzyladenine derivatives have already been shown to act as Toll-like receptor 7 agonists, suggesting that purine analogues can have direct effects on the immune system. nih.gov

Integrating with Advanced In Vitro and Ex Vivo Research Models for Detailed Mechanistic Insights

To gain deeper mechanistic insights into the action of this compound, it is essential to integrate its study with advanced in vitro and ex vivo research models. These models can provide a more physiologically relevant context compared to traditional 2D cell cultures and can help to bridge the gap between preclinical studies and clinical applications.

One promising approach is the use of three-dimensional (3D) cell culture models, such as spheroids and organoids. These models more closely mimic the architecture and microenvironment of solid tumors, including gradients of oxygen and nutrients. uzh.ch Studying the effects of this compound in these models can provide valuable information about its penetration into tumor tissue and its efficacy in a more realistic setting.

Ex vivo models using patient-derived tissues are another powerful tool. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) can be used to assess the compound's activity in a context that reflects the genetic and phenotypic diversity of human cancers. nih.gov These models can help to identify biomarkers that predict sensitivity or resistance to this compound and can guide patient stratification in future clinical trials.

The use of microfluidic "organ-on-a-chip" technology can also provide valuable insights. These devices can be used to create complex, multi-cellular systems that simulate the interactions between different tissues and organs. acs.org This would allow for the study of the compound's pharmacokinetics and pharmacodynamics in a more dynamic and integrated system.

Furthermore, advanced imaging techniques can be combined with these models to visualize the compound's distribution and its effects on cellular processes in real-time. For example, fluorescently labeled analogues of this compound could be used to track its uptake and localization within cells and tissues. acs.orgresearchgate.net

Finally, the integration of these advanced models with "omics" technologies, such as single-cell RNA sequencing and spatial transcriptomics, can provide an unprecedented level of detail about the molecular changes induced by this compound. This will allow for a comprehensive understanding of its mechanism of action and its effects on different cell populations within a complex tissue environment.

Table 2: Advanced Research Models for Studying this compound

| Model | Description | Potential Applications |

| 3D Spheroids/Organoids | Self-assembled 3D cell cultures that mimic the structure of tissues. uzh.ch | Assessing drug penetration and efficacy in a tumor-like microenvironment. |

| Patient-Derived Xenografts (PDXs) | Tumors from patients are implanted into immunodeficient mice. nih.gov | Evaluating drug response in a model that reflects patient heterogeneity. |

| Patient-Derived Organoids (PDOs) | Organoids grown from patient tumor cells. nih.gov | High-throughput drug screening and biomarker discovery. |

| Organ-on-a-Chip | Microfluidic devices that simulate the function of human organs. acs.org | Studying pharmacokinetics and multi-organ interactions. |

| Advanced Imaging Techniques | Real-time visualization of molecular and cellular processes. acs.orgresearchgate.net | Tracking drug distribution and target engagement. |

Q & A

Q. What are the established synthesis protocols for 8-Amino-9-benzylguanine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between guanine derivatives and benzyl halides. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) is critical. Validate purity using (check for aromatic proton integration at 7.2–7.5 ppm) and HPLC (C18 column, UV detection at 260 nm). Purity thresholds should exceed 95% for pharmacological studies. Replicate analyses using independent batches to confirm consistency .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. Which analytical techniques are recommended for characterizing this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode for high sensitivity. Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous compounds. For quantification, validate linearity (1–100 ng/mL range) and recovery rates (>85%) using spiked plasma samples. Cross-validate results with HPLC-UV to minimize matrix interference .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH (room temperature) and 40°C/75% RH (stress conditions) for 1–3 months. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) and HPLC. Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf life. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Perform pharmacokinetic (PK) studies in animal models to measure plasma half-life and tissue distribution. Use hepatic microsomal assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Modify the benzyl group to enhance metabolic stability, and validate via in vitro cytotoxicity assays (e.g., IC shifts in cancer cell lines) .

Q. What computational strategies are effective in predicting the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., purine salvage pathway proteins). Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthetic analogs and in vitro enzymatic inhibition assays. Cross-reference with deep learning-based tools (e.g., DeepChem) to prioritize high-potential candidates .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Q. What methodologies optimize the pharmacological profile of this compound through structural modifications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzyl position to enhance target binding affinity. Use click chemistry to generate a library of triazole-linked analogs. Evaluate ADMET properties (e.g., hepatotoxicity via HepG2 assays, permeability via Caco-2 monolayers). Prioritize compounds with balanced potency (IC < 1 μM) and solubility (>50 μg/mL in PBS) .

【文艺复兴】回到80年代,感受“合成器流行”巅峰时期的魅力!23:47

Data Validation and Reproducibility

Q. How can researchers address contradictory findings in this compound’s mechanism of action across studies?

- Methodological Answer : Conduct replicated analyses using standardized protocols (e.g., identical cell lines, serum-free media). Validate target engagement via siRNA knockdown or CRISPR-Cas9 gene editing. Share raw data (e.g., dose-response curves, western blot images) on platforms like ResearchGate to facilitate peer scrutiny .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC/ED values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For survival studies, Kaplan-Meier analysis with log-rank tests is essential. Report 95% confidence intervals and power analysis () to ensure reproducibility .

Resource Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.